molecular formula C12H12O4 B11793441 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid

3-Ethoxy-7-methylbenzofuran-2-carboxylic acid

Cat. No.: B11793441
M. Wt: 220.22 g/mol
InChI Key: KPTATNIXDYOMJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-7-methylbenzofuran-2-carboxylicacid typically involves the construction of the benzofuran ring followed by the introduction of the ethoxy and methyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of a catalyst such as Fe(III) salt can yield benzofuran derivatives .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable methods such as the Fe-catalyzed oxidative cross-coupling of phenols with acetoacetic ester derivatives. This method is advantageous due to the availability of starting materials and the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-7-methylbenzofuran-2-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

Comparison with Similar Compounds

    Benzofuran: The parent compound, which lacks the ethoxy and methyl substituents.

    7-Methylbenzofuran: Similar to 3-Ethoxy-7-methylbenzofuran-2-carboxylicacid but without the ethoxy group.

    3-Ethoxybenzofuran: Lacks the methyl group at the 7-position.

Uniqueness: 3-Ethoxy-7-methylbenzofuran-2-carboxylicacid is unique due to the presence of both ethoxy and methyl groups, which can enhance its biological activity and chemical reactivity compared to its simpler analogs .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3-ethoxy-7-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-3-15-10-8-6-4-5-7(2)9(8)16-11(10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

KPTATNIXDYOMJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(OC2=C(C=CC=C21)C)C(=O)O

Origin of Product

United States

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